4-(2-Methoxyphenyl)sulfanylpyridine
Description
4-(2-Methoxyphenyl)sulfanylpyridine is an organic compound that belongs to the class of sulfanylpyridines It is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a pyridine ring
Properties
CAS No. |
646511-33-3 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-9H,1H3 |
InChI Key |
HKVZFXWHOVNQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)sulfanylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 4-chloropyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(2-Methoxyphenyl)sulfanylpyridine .
Industrial Production Methods
While specific industrial production methods for 4-(2-Methoxyphenyl)sulfanylpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)sulfanylpyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of pyridine compounds, including 4-(2-Methoxyphenyl)sulfanylpyridine, in anticancer research. For instance, compounds containing the pyridine scaffold have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of telomerase activity, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity. For example, certain sulfanylpyridine derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .
Synthesis and Functionalization
The synthesis of 4-(2-Methoxyphenyl)sulfanylpyridine can be achieved through various methods, including:
- Cyclocondensation Reactions : Utilizing thiols and aromatic aldehydes in the presence of malononitrile to form pyridine derivatives.
- Functionalization Techniques : Employing methods such as Suzuki-Miyaura cross-coupling reactions to introduce additional substituents onto the pyridine ring, enhancing its biological activity .
Case Studies
Several case studies illustrate the application of 4-(2-Methoxyphenyl)sulfanylpyridine in drug development:
- Cardiovascular Research : Compounds derived from sulfanylpyridines have been investigated for their role as selective adenosine receptor agonists, showing promise in treating cardiovascular diseases like atrial fibrillation .
- Antimicrobial Developments : A series of studies have focused on synthesizing new sulfanylpyridine derivatives with enhanced activity against resistant bacterial strains, emphasizing their importance in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Sulfanylpyridine: Lacks the methoxyphenyl group, making it less hydrophobic.
2-Methoxyphenylthiol: Contains the methoxyphenyl group but lacks the pyridine ring.
4-(4-Methoxyphenyl)sulfanylpyridine: Similar structure but with the methoxy group in a different position.
Uniqueness
4-(2-Methoxyphenyl)sulfanylpyridine is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its solubility in organic solvents .
Biological Activity
4-(2-Methoxyphenyl)sulfanylpyridine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical formula for 4-(2-Methoxyphenyl)sulfanylpyridine is CHNOS. It consists of a pyridine ring substituted with a sulfanyl group and a methoxyphenyl moiety. The synthesis of this compound typically involves the reaction of 4-mercaptopyridine with 2-methoxybenzyl chloride under basic conditions, yielding the target compound in moderate to high yields.
Antimicrobial Activity
Research has shown that 4-(2-Methoxyphenyl)sulfanylpyridine exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it demonstrated notable activity against:
- Escherichia coli (MIC = 62.5 μg/mL)
- Bacillus subtilis (MIC = 200 μg/mL)
- Clostridium tetani (MIC = 250 μg/mL)
- Salmonella typhi (MIC = 100 μg/mL)
These results indicate that the compound's antimicrobial efficacy is comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option in infectious diseases .
Anticancer Properties
The anticancer potential of 4-(2-Methoxyphenyl)sulfanylpyridine has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
The compound exhibited IC values ranging from 1.18 µM to 3.45 µM across different cell lines, indicating a promising cytotoxic profile .
The biological activity of 4-(2-Methoxyphenyl)sulfanylpyridine may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act by:
- Inhibiting key enzymes involved in cancer cell proliferation.
- Inducing apoptosis in cancer cells through mitochondrial pathways.
- Modulating signaling pathways related to inflammation and cell survival.
Research Findings and Case Studies
A series of case studies have been conducted to further elucidate the biological effects of this compound. For example:
- Study on Antimicrobial Activity : A comparative analysis was performed using various sulfanyl pyridines, highlighting that 4-(2-Methoxyphenyl)sulfanylpyridine outperformed several derivatives in inhibiting bacterial growth .
- Anticancer Screening : In a systematic evaluation involving multiple cancer cell lines, this compound was found to exhibit selective toxicity, particularly against breast and prostate cancer cells, outperforming some existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
